4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide
Overview
Description
4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride to form the benzyl ether.
Nitration: The next step is the nitration of the benzyl ether using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated benzyl ether with 4-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections due to its potential bioactivity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups can enhance binding affinity and specificity.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which can stabilize transition states and intermediates in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N-(4-chlorophenyl)-3-methoxybenzamide
- 4-[(4-bromobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide
- 4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide
Uniqueness
4-[(4-chlorobenzyl)oxy]-N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide is unique due to the presence of both nitro and chloro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in reactions where electronic effects are crucial.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-29-20-10-14(4-9-19(20)30-12-13-2-5-15(22)6-3-13)21(26)24-16-7-8-17(23)18(11-16)25(27)28/h2-11H,12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANKCXKPXRVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.